molecular formula C20H24O4 B14597860 4-Methoxyphenyl 4-(hexyloxy)benzoate CAS No. 60127-37-9

4-Methoxyphenyl 4-(hexyloxy)benzoate

Cat. No.: B14597860
CAS No.: 60127-37-9
M. Wt: 328.4 g/mol
InChI Key: VGRCDAVYYIYHFD-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to a phenyl ring and a hexyloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(hexyloxy)benzoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and an inert solvent like toluene or xylene. The reaction mixture is refluxed, and the water formed during the reaction is continuously removed using a water separator .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy and hexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyphenyl 4-(hexyloxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 4-(hexyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The methoxy and hexyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The ester linkage can undergo hydrolysis, releasing the active components that exert their effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 4-(hexyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. Its intermediate alkyl chain length provides a balance between hydrophobicity and flexibility, making it versatile for various applications.

Properties

CAS No.

60127-37-9

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(4-methoxyphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C20H24O4/c1-3-4-5-6-15-23-18-9-7-16(8-10-18)20(21)24-19-13-11-17(22-2)12-14-19/h7-14H,3-6,15H2,1-2H3

InChI Key

VGRCDAVYYIYHFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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